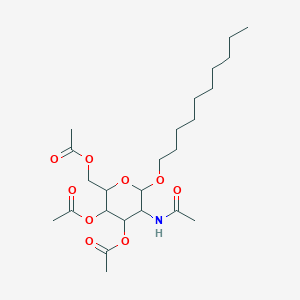

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyranoside de décyle est un tensioactif à base de glucides de formule moléculaire C24H41NO9. Il est connu pour sa structure unique, qui comprend un groupe décyle attaché à un squelette glucopyranoside qui est acétylé à plusieurs positions. Ce composé est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés tensioactives et de sa capacité à interagir avec les molécules biologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyranoside de décyle implique généralement l'acétylation du 2-désoxy-D-glucose suivie de l'introduction du groupe décyle. Une méthode courante comprend la phosphorylation du 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-D-glucose au niveau du groupe hydroxyle anomérique pour former le 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-D-glucopyranosyl phosphonate de triéthylammonium. Cet intermédiaire est ensuite traité avec du décan-1-ol et de l'iode aqueux pour obtenir le produit final .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend généralement l'utilisation de criblage de glycanes à haut débit et de systèmes d'expression de cellules mammifères glyco-élaborés pour assurer une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyranoside de décyle peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels sur le squelette glucopyranoside.

Réduction : Cela peut être utilisé pour modifier les groupes acétyle ou la chaîne décyle.

Substitution : Cette réaction peut remplacer les groupes acétyle par d'autres groupes fonctionnels.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.

Substitution : Des réactifs tels que le méthylate de sodium (NaOMe) ou l'acide chlorhydrique (HCl) peuvent faciliter les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des aldéhydes, tandis que la réduction peut produire des alcools ou des alcanes .

Applications de recherche scientifique

Le 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyranoside de décyle est utilisé dans divers domaines de la recherche scientifique :

Chimie : Il est utilisé comme tensioactif dans les réactions chimiques pour améliorer la solubilité et les vitesses de réaction.

Biologie : Le composé est utilisé dans le criblage de glycanes et la recherche sur les glycoprotéines pour étudier les interactions glucides-protéines.

Industrie : Le composé est utilisé dans la formulation de détergents et d'agents de nettoyage en raison de ses propriétés tensioactives

Mécanisme d'action

Le mécanisme d'action du 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyranoside de décyle implique son interaction avec les membranes biologiques et les protéines. Le groupe décyle permet au composé de s'intégrer dans les bicouches lipidiques, tandis que le squelette glucopyranoside peut interagir avec les protéines et d'autres biomolécules. Cette double interaction facilite le rôle du composé en tant que tensioactif et son utilisation potentielle dans l'administration de médicaments .

Applications De Recherche Scientifique

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is utilized in various scientific research fields:

Chemistry: It is used as a surfactant in chemical reactions to enhance solubility and reaction rates.

Biology: The compound is employed in glycan screening and glycoprotein research to study carbohydrate-protein interactions.

Industry: The compound is used in the formulation of detergents and cleaning agents due to its surfactant properties

Mécanisme D'action

The mechanism of action of Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The decyl group allows the compound to integrate into lipid bilayers, while the glucopyranoside backbone can interact with proteins and other biomolecules. This dual interaction facilitates the compound’s role as a surfactant and its potential use in drug delivery .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorure de 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-α-D-glucopyranosyle : Structure similaire, mais avec un groupe chlorure au lieu d'un groupe décyle.

2-acétamido-1,3,4,6-tétra-O-acétyl-2-désoxy-β-D-glucopyranose : Diffère par le nombre et la position des groupes acétyle.

Unicité

Le 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyranoside de décyle est unique en raison de son groupe décyle, qui améliore ses propriétés tensioactives et sa capacité à interagir avec les bicouches lipidiques. Cela le rend particulièrement utile dans les applications nécessitant une intégration membranaire et une interaction avec les molécules biologiques .

Activité Biologique

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS RN: 135198-04-8) is a glycoside derivative with significant biological activity, particularly in the context of glycosaminoglycan (GAG) synthesis and cellular metabolism. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H41NO9, with a molecular weight of 487.58 g/mol. The compound features multiple acetyl groups that enhance its solubility and reactivity in biological systems. Its structural complexity allows it to interact with various biological targets.

Biological Activity Overview

- Inhibition of GAG Synthesis : Research indicates that this compound exhibits inhibitory effects on GAG synthesis. In studies involving primary hepatocytes, it was shown to reduce the incorporation of D-[3H]glucosamine into cellular glycoconjugates without affecting total protein synthesis . This suggests a specific targeting mechanism that may involve competition within metabolic pathways.

- Mechanism of Action : The compound's inhibitory effects on GAG synthesis may be attributed to its structural similarity to natural substrates involved in GAG biosynthesis. Specifically, it appears to interfere with the incorporation of glucosamine derivatives into GAG chains, potentially leading to shorter and less functional GAGs .

- Cellular Effects : The compound has been observed to cause a reduction in the size of isolated GAGs from treated cultures compared to controls, indicating a potential mechanism involving premature chain termination during GAG synthesis . Additionally, exogenous uridine was able to restore total protein synthesis inhibited by the compound, suggesting that uridine metabolism might be affected by its presence .

Table 1: Summary of Biological Activities

Detailed Research Findings

A study published in Molecules evaluated several acetylated GlcNAc analogs and highlighted that this compound significantly reduced the incorporation rates of glucosamine into GAGs. The authors noted that this compound's structural modifications allowed it to act as an effective inhibitor within specific cellular contexts .

Another research effort focused on the chemical modification of polysaccharides like GAGs and noted that similar compounds could serve as valuable tools for understanding polysaccharide biology and developing therapeutic agents targeting related pathways .

Propriétés

Formule moléculaire |

C24H41NO9 |

|---|---|

Poids moléculaire |

487.6 g/mol |

Nom IUPAC |

(5-acetamido-3,4-diacetyloxy-6-decoxyoxan-2-yl)methyl acetate |

InChI |

InChI=1S/C24H41NO9/c1-6-7-8-9-10-11-12-13-14-30-24-21(25-16(2)26)23(33-19(5)29)22(32-18(4)28)20(34-24)15-31-17(3)27/h20-24H,6-15H2,1-5H3,(H,25,26) |

Clé InChI |

RVOHFQLIULTWCK-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.